Direct observation of the role of lanthanides in stabilizing a ferromagnetic spin orientation in a weak FeIII–FeIII antiferromagnet†

Chemical Communications Pub Date: 2013-05-09 DOI: 10.1039/C3CC42416B

Abstract

[FeIII2LnIII2(OH)2(L1)2(HL2)2(NO3)4(H2O)(MeOH)½]·6MeCN (Ln = Y (1), Dy (2); H2L1 = 2,3-dihydroxybenzaldehyde and H2L2 is the Schiff base of this aldehyde with furfurylamine) have unusually weak antiferromagnetic interactions between the FeIII centres in comparison with other (μ-dihydroxo)diiron(III) complexes. For 1, it was established that modulation of the hydroxo bridges by coordination to the YIII ions results in long Fe–O bonds and small Fe–O–Fe angles, leading to J = −0.4 cm−1. Analysis of the Mössbauer spectra reveals that the intramolecular magnetic field generated by the anisotropic DyIII ions in 2 is sufficient to overcome the Fe–Fe antiferromagnetic coupling and reorientate the FeIII moments into a ferromagnetic spin orientation.

Graphical abstract: Direct observation of the role of lanthanides in stabilizing a ferromagnetic spin orientation in a weak FeIII–FeIII antiferromagnet
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